molecular formula C8H10FNO2 B13601012 4-[1-(Aminooxy)ethyl]-3-fluorophenol

4-[1-(Aminooxy)ethyl]-3-fluorophenol

Cat. No.: B13601012
M. Wt: 171.17 g/mol
InChI Key: ZMWCBINVUKLMSL-UHFFFAOYSA-N
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Description

4-[1-(Aminooxy)ethyl]-3-fluorophenol is a chemical compound that features a phenol group substituted with a fluorine atom and an aminooxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Aminooxy)ethyl]-3-fluorophenol can be achieved through several methods. One common approach involves the alkylation of ethyl N-hydroxyacetimidate with methanesulfonates of functionally substituted alcohols, followed by the deprotection of the aminooxy group . This method provides a high overall yield and is a convenient alternative to the well-known reaction of N-hydroxyphthalimide with alcohols under Mitsunobu conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Aminooxy)ethyl]-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminooxy group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-[1-(Aminooxy)ethyl]-3-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[1-(Aminooxy)ethyl]-3-fluorophenol involves its ability to form stable oximes with carbonyl-containing compounds. This interaction can inhibit the activity of enzymes that rely on carbonyl groups for their function. The molecular targets and pathways involved include enzymes in amino acid metabolism and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(Aminooxy)ethyl]-3-fluorophenol is unique due to the presence of both a fluorine atom and an aminooxyethyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

4-(1-aminooxyethyl)-3-fluorophenol

InChI

InChI=1S/C8H10FNO2/c1-5(12-10)7-3-2-6(11)4-8(7)9/h2-5,11H,10H2,1H3

InChI Key

ZMWCBINVUKLMSL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)O)F)ON

Origin of Product

United States

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